Oxidative Coupling Yield: 2-Methyl-1-naphthol Achieves 99% Yield in 20 Minutes vs. Steric Inhibition in 2-Ethyl-1-naphthol
In bismuth-promoted platinum-catalyzed oxidative coupling of 1-naphthols using hydrogen peroxide as the oxidant, 2-methyl-1-naphthol achieved a yield of up to 99% within 20 minutes. By contrast, 2-ethyl-1-naphthol, bearing a bulkier C2 substituent, did not proceed beyond the diol intermediate under identical conditions [1].
| Evidence Dimension | Oxidative coupling yield to binaphthalenylidene-dione product |
|---|---|
| Target Compound Data | Yield up to 99% within 20 minutes |
| Comparator Or Baseline | 2-Ethyl-1-naphthol: reaction arrests at diol intermediate (no dione formed) |
| Quantified Difference | Complete conversion vs. arrested reaction; ~99 percentage-point yield difference |
| Conditions | Bismuth-promoted platinum catalyst, H2O2 oxidant, ambient pressure, temperature range 25–60°C |
Why This Matters
The 99% yield under mild, ambient-pressure conditions enables cost-effective, high-throughput production of binaphthyl dye intermediates using 2-methyl-1-naphthol as substrate.
- [1] Maphoru MV, et al. Oxidative Coupling of 1-Naphthols over Noble and Base Metal Catalysts. ChemPlusChem. 2014;79(1):99-106. PMID: 31986771 View Source
